molecular formula C23H16N2O4 B11141670 1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141670
M. Wt: 384.4 g/mol
InChI Key: CUMOMUCMIBYPKM-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde, 4-methyl-2-pyridinecarboxaldehyde, and appropriate chromeno-pyrrole precursors. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as p-toluenesulfonic acid or other acidic catalysts.

    Cyclization reactions: Employing bases like sodium hydroxide or potassium carbonate.

    Oxidation reactions: Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such complex compounds may involve:

    Batch processing: Where reactions are carried out in controlled environments with precise temperature and pressure conditions.

    Continuous flow synthesis: Utilizing advanced reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurodegenerative disorders.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features and the resulting biological activities. Its combination of hydroxyphenyl and methylpyridinyl groups may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O4/c1-13-10-11-24-18(12-13)25-20(14-6-8-15(26)9-7-14)19-21(27)16-4-2-3-5-17(16)29-22(19)23(25)28/h2-12,20,26H,1H3

InChI Key

CUMOMUCMIBYPKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

Origin of Product

United States

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